2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one features a pyrrolo[3,2-d]pyrimidin-4(5H)-one core substituted with a 3-bromobenzylthio group at position 2, a phenyl group at position 7, and an m-tolyl group at position 2. This structural arrangement confers unique electronic, steric, and solubility properties, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c1-17-7-5-12-21(13-17)30-25(31)24-23(22(15-28-24)19-9-3-2-4-10-19)29-26(30)32-16-18-8-6-11-20(27)14-18/h2-15,28H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJSVORYFRZVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, a compound with the CAS number 2034489-63-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.
- Molecular Formula : C26H20BrN3OS
- Molecular Weight : 502.4 g/mol
- Structure : The compound features a pyrrolo[3,2-d]pyrimidinone core with a bromobenzyl thioether substituent and a phenyl group, which may influence its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolo[3,2-d]pyrimidinones exhibit significant antimicrobial properties. In vitro studies have evaluated the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens.
Key Findings
- Inhibition of Pathogens : The compound showed promising activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating effective bactericidal action.
- Biofilm Formation : It was also noted for its ability to inhibit biofilm formation, a critical factor in the pathogenicity of bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays.
- Cell Proliferation Inhibition : The compound was tested on cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer). The IC50 values indicated that it effectively inhibits cell growth.
- Apoptosis Induction : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the S phase.
Comparative Efficacy
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 4.296 ± 0.2 |
| This compound | PC-3 | 7.472 ± 0.42 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thioether Substitution : The presence of a thioether group enhances lipophilicity, potentially improving membrane permeability.
- Bromo Substituent : The bromine atom may play a crucial role in receptor interactions and overall bioactivity.
Comparison with Similar Compounds
Data Table: Key Comparative Metrics
Research Implications
The target compound’s 3-bromobenzylthio group and m-tolyl substitution position it uniquely among analogues. Bromine’s hydrophobicity and steric effects may enhance target affinity in hydrophobic pockets, while the pyrrolo core balances rigidity and solubility. Further studies should explore its synthetic optimization (e.g., via methods in ) and evaluate bioactivity against kinase targets (as suggested by and ).
Q & A
Basic: What are the key synthetic strategies for constructing the pyrrolo[3,2-d]pyrimidin-4(5H)-one core in this compound?
Answer:
The pyrrolo[3,2-d]pyrimidinone core can be synthesized via stepwise alkylation and cyclization. For example, a related pyrrolopyrimidine derivative was synthesized using NaH as a base for deprotonation, followed by alkylation with iodomethane under controlled temperatures (0°C to room temperature) to minimize side reactions . Cyclization is typically achieved in polar aprotic solvents like DMF. Purification often involves column chromatography with gradients of dichloromethane and methanol (1:199 ratio) to isolate the core structure .
Advanced: How can researchers optimize reaction conditions to improve the yield of thioether linkage formation in this compound?
Answer:
Optimization of thioether formation requires careful adjustment of:
- Solvent polarity : Use DMF or DCM to stabilize intermediates.
- Catalysts : Triethylamine or DBU can enhance nucleophilicity of the thiol group.
- Temperature : Slow addition of 3-bromobenzyl bromide at 0°C to prevent thiol oxidation.
- Stoichiometry : Maintain a 1:1.2 molar ratio of thiol to alkylating agent to drive the reaction to completion.
Monitor progress via TLC and use kinetic studies to identify rate-limiting steps .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for similar pyrrolopyrimidine derivatives .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models for this compound be systematically analyzed?
Answer:
Contradictions may arise from:
- Metabolic instability : Perform liver microsome assays to identify rapid degradation.
- Solubility limitations : Use pharmacokinetic (PK) modeling to correlate in vitro IC50 with plasma exposure.
- Off-target effects : Employ RNA-seq or proteomics to identify unintended interactions.
Adjust formulations (e.g., PEGylation) or modify the 3-bromobenzylthio moiety to improve bioavailability .
Basic: What purification methods are recommended for isolating this compound from complex reaction mixtures?
Answer:
- Column chromatography : Use silica gel with gradients of CH2Cl2/MeOH (99:1 to 95:5) to separate polar by-products.
- Prep-HPLC : For final polishing, employ C18 columns with acetonitrile/water mobile phases (0.1% TFA additive) .
Advanced: What computational approaches are suitable for predicting the binding affinity of this compound with potential kinase targets?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR or VEGFR2) using crystal structures from the PDB.
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS).
Validate predictions with SPR (surface plasmon resonance) assays for KD measurements .
Basic: How does the presence of the 3-bromobenzylthio moiety influence the compound's physicochemical properties?
Answer:
- Lipophilicity : The bromine atom increases logP by ~1.5 units (calculated via ChemAxon).
- Metabolic stability : The thioether linkage may reduce susceptibility to CYP450 oxidation compared to ethers.
- Solubility : Predicted aqueous solubility <10 µM, necessitating DMSO-based stock solutions .
Advanced: What strategies can mitigate regioselectivity challenges during the introduction of the m-tolyl group?
Answer:
- Directing groups : Install a nitro or methoxy group at the para position to steer electrophilic substitution.
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to block undesired reaction sites.
- Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 20 min) .
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon or nitrogen to avoid oxidation of the thioether group.
- Matrix : Lyophilize and store as a solid rather than in solution .
Advanced: How can researchers design isotopic labeling experiments to study the metabolic pathways of this compound?
Answer:
- 13C labeling : Introduce 13C at the carbonyl carbon (C4) to track metabolic cleavage via LC-MS.
- Deuterium labeling : Replace hydrogen atoms on the pyrrolo ring with deuterium to study hydrogen/deuterium exchange in vivo.
- Radiolabeling (14C) : Synthesize the compound with 14C at the benzyl position for excretion studies in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
